molecular formula C9H14N2O2 B13354447 (3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol

(3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol

Cat. No.: B13354447
M. Wt: 182.22 g/mol
InChI Key: ZWXNMMMXMSHCTO-YGPZHTELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)oxolan-3-ol is a chiral pyrazole derivative offered for research and development purposes. This compound serves as a versatile synthetic intermediate, particularly in pharmaceutical and organic chemistry. Its structure combines a 3,5-dimethylpyrazole ring, a common pharmacophore, with a chiral tetrahydrofuran moiety, making it a valuable scaffold for the preparation of more complex molecules. Pyrazole derivatives are a special class of N-heterocyclic compounds known for their weak basic or acidic properties, which are highly dependent on the nature of their substituent groups . This allows for diverse and valuable synthetical, biological, and photophysical properties. Researchers utilize such chiral building blocks in drug discovery campaigns, such as in the development of kinase inhibitors or other biologically active targets where the stereochemistry is critical for activity. This product is intended for research applications only and is not approved for human or veterinary diagnosis or treatment.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(3S)-4-(3,5-dimethylpyrazol-1-yl)oxolan-3-ol

InChI

InChI=1S/C9H14N2O2/c1-6-3-7(2)11(10-6)8-4-13-5-9(8)12/h3,8-9,12H,4-5H2,1-2H3/t8?,9-/m1/s1

InChI Key

ZWXNMMMXMSHCTO-YGPZHTELSA-N

Isomeric SMILES

CC1=CC(=NN1C2COC[C@H]2O)C

Canonical SMILES

CC1=CC(=NN1C2COCC2O)C

Origin of Product

United States

Preparation Methods

Spectroscopic Characterization

  • Nuclear Magnetic Resonance Spectroscopy : Used to confirm the structure and stereochemistry of the synthesized compound. ¹H-Nuclear Magnetic Resonance and ¹³C-Nuclear Magnetic Resonance spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.
  • Mass Spectrometry : Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity.
  • Infrared Spectroscopy : Used to identify the presence of key functional groups, such as the hydroxyl group and the pyrazole ring.

Chiral Chromatography

Data Table: Spectroscopic Properties (Example)

Property Expected Value
Molecular Weight To be determined based on structure
¹H-Nuclear Magnetic Resonance (ppm) Signals corresponding to oxolane, pyrazole, and methyl groups
¹³C-Nuclear Magnetic Resonance (ppm) Signals corresponding to oxolane, pyrazole, and methyl groups
Infrared (cm⁻¹) ~3400 (O-H stretch), ~1600, 1500 (C=N and C=C stretch)

Purification Methods

  • Column Chromatography : Use silica gel column chromatography to purify the compound from reaction by-products.
  • Recrystallization : If the compound is a solid, recrystallization from a suitable solvent can improve its purity.
  • High-Performance Liquid Chromatography : Preparative High-Performance Liquid Chromatography can be used for final purification steps, especially for separating closely related impurities.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(3S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which (3S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structural Variations

The oxolan core distinguishes (3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol from analogs with alternative heterocyclic backbones:

  • Pyran Derivatives: describes pyran-based compounds (e.g., 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile), where the six-membered pyran ring introduces conformational flexibility compared to the five-membered oxolan. The pyran’s larger ring size may reduce steric hindrance during synthesis but increase entropy in molecular interactions .
  • Pyrrole and Indazole Derivatives: and highlight sulfonated pyrroles and brominated indazoles attached to oxolan.

Substituent Effects

The 3,5-dimethylpyrazole group in the target compound contrasts with substituents in similar molecules:

  • Polar vs. Lipophilic Groups: ’s pyrazole derivatives feature amino and hydroxy substituents, enhancing polarity and hydrogen-bonding capacity. In contrast, the dimethyl groups in the target compound increase lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
  • Aryl vs. The target compound’s methyl groups simplify synthetic accessibility while maintaining moderate steric bulk .

Physical and Chemical Properties

  • Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., ethanol, DMF) relative to sulfonated pyrroles () or brominated indazoles (), which exhibit mixed solubility profiles .
  • Thermal Stability : The fully aromatic 3,5-dimethylpyrazole likely confers greater thermal stability compared to ’s dihydro pyrazoles, which are prone to ring-opening or oxidation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties References
(3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol Oxolan 3,5-dimethylpyrazole, hydroxyl Nucleophilic substitution (inferred) High crystallinity, moderate polar solubility
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran Amino-hydroxy pyrazole Reflux in dioxane with TEA High polarity, potential for H-bonding
5-Bromo-1-[(3S)-oxolan-3-yl]indazole (22c) Oxolan Bromoindazole Tosylation and substitution Increased molecular weight, halogen reactivity
4-Aroyl-3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole (7) Pyrrole Pyrazole sulfonyl, aroyl Reflux with chloranil in xylene Low solubility in aqueous media

Biological Activity

(3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol is a chemical compound characterized by its unique structure that includes a tetrahydrofuran ring and a pyrazolyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The molecular formula of (3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol is C9H14N2O2C_9H_{14}N_2O_2, with a molecular weight of 182.22 g/mol. The compound's structure is defined by the following characteristics:

PropertyValue
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
IUPAC Name(3S)-4-(3,5-dimethylpyrazol-1-yl)oxolan-3-ol
InChI KeyZWXNMMMXMSHCTO-YGPZHTELSA-N

The biological activity of (3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol is thought to arise from its interaction with various molecular targets. It may modulate enzyme activity or receptor binding, influencing signaling pathways associated with inflammation and cancer progression. For instance, the compound has been shown to inhibit specific enzymes involved in these processes, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of (3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol. In vitro assays demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (μM)
HT-296.43
PC-39.83

These values indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin, which has an IC50 of 2.24 μM for HT-29 cells and 3.86 μM for PC-3 cells .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. It has been shown to inhibit the secretion of pro-inflammatory cytokines and reduce nitric oxide production in activated macrophages, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.

Case Studies

Several studies have documented the biological activities of pyrazole derivatives, including (3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol:

  • Study on Anticancer Properties : A research article published in MDPI highlighted that compounds similar to (3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Another study reported that derivatives of pyrazole effectively inhibited COX enzymes and reduced inflammatory markers in animal models . This suggests that (3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol may possess similar properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via cyclization or condensation reactions. For example, refluxing 3,5-dimethylpyrazole derivatives with tetrahydrofuran precursors in acetic acid (AcOH) facilitates ring formation, followed by purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization (DMF/EtOH) . Optimization involves adjusting solvent polarity, reaction time (1–48 hours), and temperature (−20°C to reflux) to maximize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm stereochemistry and substitution patterns (e.g., pyrazole ring protons at δ 6.0–7.5 ppm, oxolane protons at δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity) ensures product homogeneity. For diastereomers, split signals in NMR or chiral chromatography are critical .

Q. How can researchers address low yields during the final purification steps?

  • Methodology : Low yields often arise from incomplete cyclization or side reactions. Solutions include:

  • Using anhydrous MgSO4 or Na2SO4 for drying organic extracts .
  • Optimizing recrystallization solvents (e.g., methanol or 2-propanol) to improve crystal lattice formation .

Advanced Research Questions

Q. How can stereochemical purity (3S configuration) be ensured during synthesis, and what analytical tools validate enantiomeric excess?

  • Methodology : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric organocatalysts) or enantiopure starting materials. Polarimetry or chiral HPLC with amylose/cyclodextrin columns can quantify enantiomeric excess. Computational modeling (DFT) predicts favorable stereochemical pathways .

Q. What strategies resolve contradictions in biological activity data between structural analogs of this compound?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Systematic approaches include:

  • Replicating assays with standardized protocols (e.g., fixed incubation times).
  • Using LC-MS to verify compound integrity during biological testing .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity in downstream derivatization?

  • Methodology : Electron-withdrawing groups (e.g., chloro, benzoyl) enhance electrophilicity for nucleophilic substitutions, while methyl groups sterically hinder reactions. Kinetic studies (e.g., monitoring via <sup>19</sup>F NMR or UV-Vis) quantify substituent effects .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodology : Molecular docking (AutoDock, Schrödinger) models interactions with enzymes/receptors. MD simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models correlate substituent properties (logP, polar surface area) with activity .

Data Analysis & Experimental Design

Q. How should researchers design stability studies to evaluate degradation under varying pH and temperature conditions?

  • Methodology : Accelerated stability testing (40–60°C, pH 1–13) with periodic HPLC analysis identifies degradation products. Arrhenius plots extrapolate shelf life, while LC-HRMS identifies hydrolyzed or oxidized byproducts .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological assays?

  • Methodology : Nonlinear regression (GraphPad Prism) fits sigmoidal curves to calculate IC50/EC50. ANOVA with Tukey’s post-hoc test compares multiple groups. Bootstrap resampling estimates confidence intervals for small datasets .

Tables for Key Data

Parameter Optimal Conditions Evidence Source
Synthesis solventAcOH (reflux) or dichloromethane (−20°C)
Purification methodColumn chromatography (SiO2, ethyl acetate/hexane)
Stereochemical analysisChiral HPLC (amylose column)
Degradation monitoringLC-HRMS at 25°C/pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.